2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole
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Overview
Description
2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a methyl group at the 2-position and a thiophene ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a thiophene derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The cyclization process forms the benzoxazole ring, and the methyl group is introduced through alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced benzoxazole compounds, and substituted benzoxazole or thiophene derivatives .
Scientific Research Applications
2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(thiophen-2-yl)-benzo[d]oxazole: Similar structure but with the thiophene ring at the 2-position.
5-(Thiophen-2-yl)isoxazole: Contains an isoxazole ring instead of a benzoxazole ring.
Thiophene-Linked 1,2,4-Triazoles: Compounds with a thiophene ring linked to a triazole ring.
Uniqueness
2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, such as in the design of new materials with tailored properties and in the development of novel therapeutic agents .
Properties
Molecular Formula |
C12H9NOS |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-methyl-5-thiophen-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H9NOS/c1-8-13-11-6-9(2-3-12(11)14-8)10-4-5-15-7-10/h2-7H,1H3 |
InChI Key |
MBHVPRPZWLVKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C3=CSC=C3 |
Origin of Product |
United States |
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